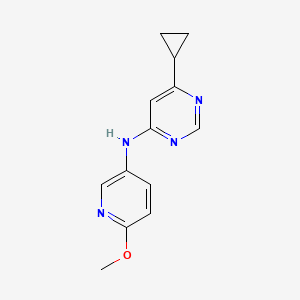

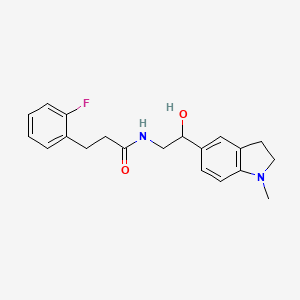

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a chemical compound. It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action . Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine, involves the use of bioisosterism . This process involves designing and synthesizing a series of pyrimidinamine derivatives using pyrimidifen as a template . The new compounds show excellent fungicidal activity . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of similar compounds .Chemical Reactions Analysis

Pyrimidinamine derivatives, including 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .科学的研究の応用

Anticancer Potential

The compound’s unique structure and interactions with cellular targets make it a promising candidate for cancer therapy. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preclinical studies suggest that it may interfere with key signaling pathways involved in cancer progression .

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits antiviral properties against certain viruses. It may inhibit viral replication by targeting specific enzymes or proteins essential for viral survival. Further investigations are needed to validate its efficacy against specific viral strains .

Diabetes Management

Given its interaction with dipeptidyl peptidase 4 (DPP-4), this compound has potential as an antidiabetic agent. DPP-4 inhibitors play a crucial role in regulating blood glucose levels by enhancing insulin secretion and reducing glucagon release. Clinical trials are ongoing to evaluate its safety and efficacy in managing diabetes .

Neurological Disorders

Researchers have explored the compound’s impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests potential neuroprotective effects. However, more studies are needed to establish its therapeutic relevance .

Fungicidal Properties

In the realm of agriculture and crop protection, derivatives of this compound have shown fungicidal activity. They inhibit fungal growth and spore germination, making them valuable candidates for developing eco-friendly fungicides .

Metal Complexes for Catalysis

Beyond biological applications, the ligand derived from this compound (N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine) has been used to prepare copper (Cu) and cobalt (Co) metal complexes. These complexes find use in catalytic reactions, including organic transformations and cross-coupling reactions .

作用機序

Target of Action

The primary target of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

While the exact mode of action for this compound is not explicitly stated in the search results, it can be inferred from the target of action. The compound likely interacts with DPP4, potentially inhibiting its activity. This inhibition could lead to an increase in the levels of active incretin hormones, thereby promoting a decrease in blood glucose levels .

Biochemical Pathways

The compound’s interaction with DPP4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion. By inhibiting DPP4, the compound prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .

Result of Action

The result of the compound’s action would be an increase in the levels of active incretin hormones, leading to increased insulin secretion. This would result in a decrease in blood glucose levels, which could be beneficial in the management of conditions like diabetes .

将来の方向性

The future directions for the research and development of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine and other pyrimidinamine derivatives are promising. With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus .

特性

IUPAC Name |

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-18-13-5-4-10(7-14-13)17-12-6-11(9-2-3-9)15-8-16-12/h4-9H,2-3H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSZJAGJLNHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC2=NC=NC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)